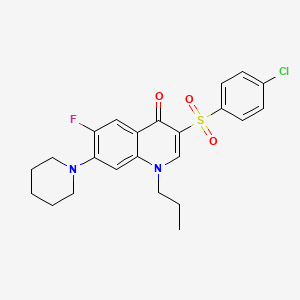

3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

説明

特性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClFN2O3S/c1-2-10-27-15-22(31(29,30)17-8-6-16(24)7-9-17)23(28)18-13-19(25)21(14-20(18)27)26-11-4-3-5-12-26/h6-9,13-15H,2-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQVDISEOUWXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process often begins with the preparation of the quinoline core, followed by the introduction of the piperidine moiety and other substituents. Common synthetic methods include:

Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.

Substitution Reactions: Introduction of the piperidine group via nucleophilic substitution.

Sulfonylation: Addition of the 4-chlorobenzenesulfonyl group using sulfonyl chloride reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

化学反応の分析

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: Conversion of the dihydroquinoline to quinoline.

Reduction: Reduction of the sulfonyl group to a sulfide.

Substitution: Halogen substitution reactions on the fluoro group.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic reagents such as sodium methoxide for halogen substitution.

Major Products

The major products formed from these reactions include quinoline derivatives, sulfides, and substituted quinolines, depending on the specific reaction conditions and reagents used.

科学的研究の応用

3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: Used in studies to understand its interaction with biological targets.

Pharmaceutical Research: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

作用機序

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Substituent Variations at Position 1

- Target Compound : Propyl group (C₃H₇).

- Analogues: 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one (): Methyl group (CH₃) at position 1. 4-(1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium (): Cyclopropyl group (C₃H₅) at position 1.

Implications :

Substituent Variations at Position 7

Implications :

Key Functional Group Comparisons: Sulfonyl vs. Carboxylate

Implications :

- Sulfonyl vs. In contrast, carboxylate groups () increase polarity and water solubility, favoring renal excretion but limiting blood-brain barrier penetration .

Comparative Physicochemical Properties

*Estimated based on substituent contributions.

生物活性

3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, a piperidine ring, and a sulfonyl group, which contribute to its pharmacological properties.

Chemical Structure

The compound's IUPAC name is 3-(4-chlorophenyl)sulfonyl-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one. Its molecular formula is C23H24ClFN2O3S, with a molecular weight of 471.96 g/mol. The structure is characterized by the following components:

| Component | Description |

|---|---|

| Quinoline Core | Central structure for biological activity |

| Piperidine Ring | Enhances interaction with biological targets |

| Sulfonyl Group | Increases solubility and bioavailability |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperidine ring enhances its binding affinity to these targets, potentially leading to therapeutic effects such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, suggesting anticancer properties.

- Receptor Modulation : It may modulate the activity of specific receptors, influencing cellular responses relevant to various diseases.

Biological Activity Studies

Research has demonstrated the following biological activities associated with this compound:

Case Studies

Several case studies have investigated the biological activity of compounds related to 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one:

Case Study 1: Anticancer Efficacy

A study conducted on various quinoline derivatives revealed that compounds with similar structural features exhibited IC50 values in the micromolar range against several cancer cell lines. This suggests that the target compound could also exhibit comparable efficacy.

Case Study 2: Antibacterial Activity

In research focusing on antibacterial properties, compounds structurally related to this quinoline derivative showed significant inhibition of bacterial growth in vitro. Testing against common pathogens indicated potential for developing new antibacterial agents.

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, including sulfonation, fluorination, and piperidine substitution. Critical steps include:

- Sulfonation : Introducing the 4-chlorobenzenesulfonyl group requires precise temperature control (80–100°C) and anhydrous conditions to avoid side reactions .

- Piperidine substitution : Optimizing solvent polarity (e.g., dichloromethane or DMF) and stoichiometric ratios (1:1.2 for piperidine) enhances yield .

- Catalysts : Using palladium catalysts for coupling reactions improves efficiency .

Optimization : Design of Experiments (DoE) can systematically vary parameters (temperature, solvent, catalyst loading) to maximize purity and yield .

Basic: Which spectroscopic and crystallographic methods are essential for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions, with characteristic shifts for fluorine ( ppm) and sulfonyl groups ( ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 505.2 for [M+H]) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming the dihydroquinolin-4-one core .

Advanced: How can Density Functional Theory (DFT) elucidate reaction mechanisms or electronic properties?

Answer:

- Reaction Pathways : DFT calculates activation energies for sulfonation and fluorination steps, identifying intermediates and transition states .

- Electronic Properties : Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts electrophilic/nucleophilic sites, explaining reactivity patterns .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions to optimize solvation energy during synthesis .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Answer:

- Case Example : Discrepancies in piperidine ring conformation (NMR vs. X-ray) may arise from dynamic motion in solution. Variable-temperature NMR or solid-state NMR can reconcile differences .

- Validation : Cross-checking with multiple techniques (e.g., FT-IR for functional groups, powder XRD for crystallinity) strengthens structural assignments .

Basic: What role do substituents (e.g., 4-chlorobenzenesulfonyl, fluoro) play in biological activity?

Answer:

- 4-Chlorobenzenesulfonyl : Enhances lipophilicity and membrane permeability, critical for targeting intracellular enzymes .

- Fluoro Substituent : Electron-withdrawing effects stabilize the quinolinone core and modulate binding affinity to kinases or topoisomerases .

- Piperidine : Facilitates hydrogen bonding with active-site residues in target proteins .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

- Scaffold Modifications : Replace the propyl group with cyclopropyl or ethyl to assess steric effects on target binding .

- Substituent Variation : Introduce electron-donating groups (e.g., methoxy) on the benzenesulfonyl moiety to study electronic effects .

- Biological Assays : Test analogs against kinase inhibition panels (e.g., EGFR, VEGFR) and correlate IC values with computational docking scores .

Basic: What are the solubility and stability considerations for in vitro assays?

Answer:

- Solubility : Moderate solubility in DMSO (10–20 mM) requires dilution in aqueous buffers (pH 7.4) to avoid precipitation .

- Stability : Monitor degradation via HPLC under physiological conditions (37°C, 72 hours). Stabilizers like ascorbic acid prevent oxidation of the dihydroquinolinone core .

Advanced: What challenges arise in refining crystal structures using SHELX, and how to mitigate them?

Answer:

- Disorder : Flexible propyl or piperidine groups may exhibit positional disorder. Apply restraints (e.g., SIMU/DELU) during refinement .

- Twinned Data : Use TWIN/BASF commands in SHELXL to model twinning, common in sulfonated compounds .

- Validation : Cross-validate with PLATON/CHECKCIF to ensure geometric accuracy and resolve ADPs (anisotropic displacement parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。